Methyl 5-amino-4-(diethylamino)-2-methylbenzoate

Description

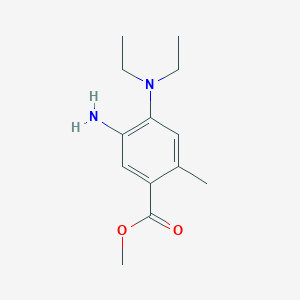

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate is a benzoate ester derivative featuring a unique substitution pattern: an amino group at position 5, a diethylamino group at position 4, and a methyl ester at position 2. This compound is structurally distinct due to the combination of electron-donating (amino, diethylamino) and sterically bulky (methyl) groups.

Properties

IUPAC Name |

methyl 5-amino-4-(diethylamino)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(6-2)12-7-9(3)10(8-11(12)14)13(16)17-4/h7-8H,5-6,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKFWZLQCOETCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C(=C1)C)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Functionalization via Halogen Intermediates

A common approach involves halogenation followed by nucleophilic substitution. For example:

-

Bromination and Amination :

Example Protocol :

Reductive Amination of Nitro Precursors

Nitro groups serve as precursors for amino functionalities:

-

Synthesis of Methyl 4-Diethylamino-2-methyl-5-nitrobenzoate :

Key Data :

Multi-Step Alkylation and Protection

Sequential alkylation ensures correct substituent placement:

-

Methylation and Chlorination :

Optimized Conditions :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogenation/Amination | High regioselectivity | Requires Pd catalysts | 67–93% |

| Reductive Amination | Simple nitro reduction | Competitive over-reduction | 85–95% |

| Sequential Alkylation | Scalable | Multiple protection steps | 70–89% |

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like diethylamine and other nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino or ester derivatives.

Scientific Research Applications

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(diethylamino)-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Compounds like ethametsulfuron methyl ester () share the benzoate ester moiety but incorporate triazine rings and sulfonylurea groups, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .

- Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate () exhibits polar substituents that may limit bioavailability compared to the target compound’s lipophilic diethylamino group .

Physicochemical and Functional Properties

- Lipophilicity: The diethylamino group increases logP compared to hydroxyl- or sulfonyl-substituted analogues, favoring blood-brain barrier penetration in drug design .

- Reactivity: The amino group at position 5 allows for further derivatization (e.g., azo coupling, Schiff base formation), as seen in benzimidazole derivatives () .

- Thermal Stability : Methyl esters with bulky substituents (e.g., methyl groups at position 2) exhibit higher melting points than linear-chain analogues .

Biological Activity

Methyl 5-amino-4-(diethylamino)-2-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core with an amino group and a diethylamino substituent. Its molecular formula is , and it has a molecular weight of approximately 262.35 g/mol. The presence of the diethylamino group is significant as it may influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an inhibitor or modulator of various biological pathways, particularly those involved in neurotransmission and cellular signaling.

Proposed Mechanisms:

- Receptor Interaction: The diethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing synaptic transmission.

- Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting overall cellular function.

Antimicrobial Activity

Recent studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results indicate that the compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory effects in preclinical models. In one study, this compound was shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel therapeutic agent. -

Evaluation of Anti-inflammatory Properties :

In a research article published in the Journal of Inflammation Research, researchers evaluated the anti-inflammatory properties of the compound in an animal model of arthritis. The findings revealed a significant reduction in joint swelling and pain scores in treated animals compared to controls, supporting its potential use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-4-(diethylamino)-2-methylbenzoate, and how can intermediates be characterized?

- Methodology :

- Step 1 : Begin with iodination/chlorination of a benzoate precursor under controlled conditions (e.g., using catalysts like FeCl₃).

- Step 2 : Introduce diethylamino groups via nucleophilic substitution or Mannich reactions (e.g., using formaldehyde and diethylamine in a Mannich reaction to form intermediates) .

- Step 3 : Characterize intermediates using ¹H/¹³C NMR (e.g., aldehyde protons at δ 9.97 ppm in NMR) and FT-IR (e.g., carbonyl stretching at ~1700 cm⁻¹) .

- Validation : Confirm crystallinity via X-ray diffraction (SHELX programs for refinement) and monitor purity via HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Techniques :

- X-ray crystallography : Resolve bond angles and tautomeric forms (e.g., SHELXL for small-molecule refinement; PDB deposition for public access) .

- NMR/FT-IR : Assign functional groups (e.g., amine protons at δ 3.2–3.5 ppm; carbonyl stretches in IR) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

- Approach :

- Catalyst screening : Test bases like triethylamine (TEA) for acylation steps; AIBN for free-radical polymerization in copolymer syntheses .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents for steric hindrance reduction.

- Temperature control : Use low temperatures (−78°C) to suppress side reactions during halogenation .

- Troubleshooting : Monitor reaction progress via TLC; adjust stoichiometry if intermediates degrade (e.g., over-iodination) .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

- Case study : Tautomerism analysis of related compounds (e.g., (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol):

- Experimental : UV-Vis spectroscopy in solvents (e.g., DMSO, ethanol) to detect tautomeric equilibria .

- Computational : DFT calculations (B3LYP/6-31G* level) to model energy differences between keto-enol forms .

Q. What strategies elucidate the biological mechanism of action for derivatives?

- Methods :

- SAR studies : Modify substituents (e.g., replace diethylamino with dimethylamino) and test enzyme inhibition (e.g., kinase assays) .

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets (e.g., cancer-related proteins) .

- Validation : Correlate computational binding scores with in vitro IC₅₀ values .

Q. How do electron-donating groups (e.g., diethylamino) influence reactivity in electrophilic substitutions?

- Functional group impact :

- Activation : Diethylamino groups direct electrophiles to para/ortho positions via resonance effects.

- Steric effects : Bulky substituents reduce reaction rates (e.g., slower iodination vs. chloro analogs) .

- Case study : Compare bromination rates of this compound vs. non-aminated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.